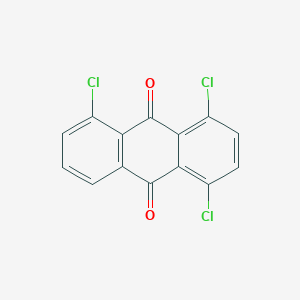
1,4,5-Trichloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a quinone structure, widely known for their applications in dyes, pigments, and various industrial processes. The presence of three chlorine atoms in the 1, 4, and 5 positions of the anthraquinone structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Aminoanthraquinones and thioanthraquinones.
Applications De Recherche Scientifique
1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrachloroanthraquinone
Uniqueness
1,4,5-Trichloroanthracene-9,10-dione is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and stability. Compared to other chlorinated anthraquinones, it exhibits different substitution patterns and reactivity, making it valuable for specific industrial and research applications .
Propriétés
Numéro CAS |
1594-64-5 |
|---|---|
Formule moléculaire |
C14H5Cl3O2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
Clé InChI |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Synonymes |
1,4,5-Trichloro-9,10-antracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















